Thieno[2,3-c]pyridine Scaffold Outperforms Thieno[2,3-b]pyridine in Antileishmanial Activity
In a direct head-to-head comparison, N-Boc-thieno[2,3-c]pyridine derivatives (series 2a–i) demonstrated IC₅₀ values below 10 µM against Leishmania amazonensis, L. braziliensis, and L. infantum, whereas all N-Boc-thieno[2,3-b]pyridine derivatives (series 1a–f) were inactive (IC₅₀ >10 µM across all three species) [1]. CAS 1135124-02-5, as a 6-Boc-thieno[2,3-c]pyridine-2-carboxylate, embodies the active [2,3-c] scaffold and the correct N-Boc position required for activity, confirming its superiority over any thieno[2,3-b]pyridine or 7-Boc-thieno[2,3-c]pyridine analog for antileishmanial lead development [1].
| Evidence Dimension | Antileishmanial antipromastigote activity (IC₅₀, µM) |
|---|---|
| Target Compound Data | Scaffold class: thieno[2,3-c]pyridine (series 2a–i) – active compounds 2b, 2c, 2f, 2g show IC₅₀ 2.11–9.62 µM |
| Comparator Or Baseline | Thieno[2,3-b]pyridine (series 1a–f) – all IC₅₀ >10 µM; Amphotericin B IC₅₀ 0.32–0.84 µM |
| Quantified Difference | Activity only in [2,3-c] series; [2,3-b] series completely inactive at 10 µM threshold |
| Conditions | In vitro promastigote assay; L. amazonensis, L. braziliensis, L. infantum; 48 h incubation |
Why This Matters
A researcher selecting a thienopyridine building block for antileishmanial SAR must obtain the [2,3-c] regioisomer; purchasing the [2,3-b] analog would waste resources on inactive compounds.
- [1] Drug design and synthesis of new N-substituted-thienopyridine based on 2-aminothiophene derivatives as antileishmanial agents. Bioorganic & Medicinal Chemistry, 2025, 96, 117616. DOI: 10.1016/j.bmc.2025.117616 View Source
